
Sodium 2-(quinolin-2-yl)propanoate
概要
説明
Sodium 2-(quinolin-2-yl)propanoate is a chemical compound with the molecular formula C12H10NNaO2 and a molecular weight of 223.20 . It is a research-use-only product .
Synthesis Analysis
Quinoline, the core structure of Sodium 2-(quinolin-2-yl)propanoate, can be synthesized through various methods such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve reactions such as condensation followed by cyclodehydration .Molecular Structure Analysis
The molecular structure of Sodium 2-(quinolin-2-yl)propanoate consists of a quinoline ring attached to a propanoate group . Quinoline itself is a nitrogen-containing heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline, the core structure of Sodium 2-(quinolin-2-yl)propanoate, can undergo both electrophilic and nucleophilic substitution reactions . It can also participate in transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
Sodium 2-(quinolin-2-yl)propanoate has a molecular weight of 223.20 . Other physical and chemical properties specific to Sodium 2-(quinolin-2-yl)propanoate are not available in the search results.科学的研究の応用
Stimulator of Rhizogenesis in Plant Propagation
Recent advancements in molecular modeling and chemometric analysis have revealed the potential of derivatives of nitrogen-containing heterocycles, such as quinoline, in stimulating rhizogenesis, which is crucial in the microclonal propagation of plants. Studies have indicated that derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid, particularly the sodium salt of 2-((quinolin-4-yl)thio)acetic acid, are effective in enhancing rhizogenesis in vitro in Paulownia explants. This finding is significant for improving microclonal reproduction and further adaptation of microplants in vivo. The presence of specific substituents in the quinoline ring is also noted to influence the activity of these compounds, guiding the selection of new effective, low-toxic substances for further testing as potential stimulators of rhizogenesis for plant propagation (Zavhorodnii et al., 2022).
Anticancer Properties
Quinoline scaffolds are crucial in drug development, particularly for their anticancer properties. Sodium salt derivatives of quinoline have been evaluated for their anticancer activity against Ehrlich Ascites Carcinoma cells in female mice. The interaction between these sodium salt derivatives and specific receptors has demonstrated promising anticancer effects, characterized by reduced cell volume and count, and a notable apoptotic effect in vivo. Furthermore, histopathological examinations have confirmed the improvement in liver and kidney tissues without apparent adverse effects, highlighting the potential therapeutic applications of these compounds (Mohammed et al., 2021).
High-Sensitivity Protein Detection
The development of a new fluorescent molecular probe based on sodium 3-((E)-2-((E)-3-(4-(dicyanomethylene)-6-methyl-4H-pyran-2-yl)allylidene)quinolin-1(2H)-yl)propane-1-sulfonate has revolutionized protein detection in solutions and for SDS-PAGE. This compound exhibits strong fluorescence upon addition of proteins like bovine serum albumin due to a polarity change. Its high sensitivity and simplified protocol compared to conventional staining methods like SYPRO Ruby and silver staining make it a valuable tool in scientific and medical fields (Suzuki & Yokoyama, 2012).
Fluorescent Detection and Imaging in Live Cells
A sodium-based fluorescent chemosensor, designed from a quinoline derivative, showcases a rapid response with high selectivity and sensitivity for sulfide anion detection. The reversible "ON–OFF–ON" fluorescence change, facilitated by the formation-separation of a complex (CuL) and CuS, makes it a potential tool for biological applications, including fluorescence microscopic imaging in live cells (Yao et al., 2014).
Safety and Hazards
将来の方向性
Quinoline and its derivatives have versatile applications in the fields of medicinal and synthetic organic chemistry . They are utilized in the development of new drugs and have a variety of therapeutic activities . Therefore, the future directions of Sodium 2-(quinolin-2-yl)propanoate could potentially involve further exploration of its biological activities and applications in drug development.
作用機序
Target of Action
Sodium 2-(quinolin-2-yl)propanoate is a quinoline derivative, which are known to have a broad range of biological activities . The primary target of Sodium 2-(quinolin-2-yl)propanoate is the bacterium Helicobacter pylori . This bacterium is known to cause stomach ulcers and has been linked to stomach cancer.
Mode of Action
It is known that many quinoline derivatives show significant results through different mechanisms: they may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline compounds are known to interact with a variety of biochemical pathways due to their diverse spectrum of biological activities .
Result of Action
Sodium 2-(quinolin-2-yl)propanoate has shown potent antimicrobial activity against Helicobacter pylori . This suggests that the compound may be effective in treating infections caused by this bacterium.
特性
IUPAC Name |
sodium;2-quinolin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.Na/c1-8(12(14)15)10-7-6-9-4-2-3-5-11(9)13-10;/h2-8H,1H3,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJDNYJYPNYGLQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(quinolin-2-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



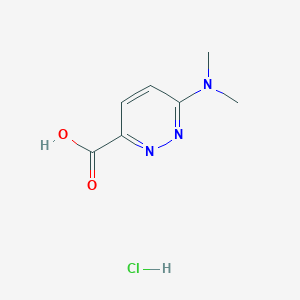
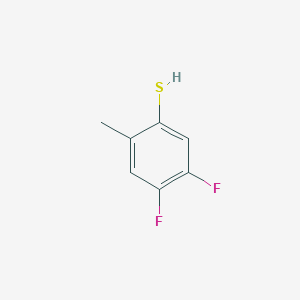
![Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate](/img/structure/B1406634.png)
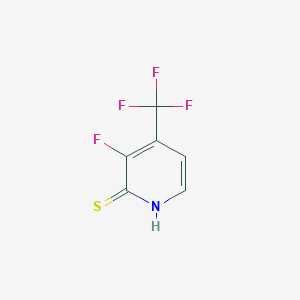
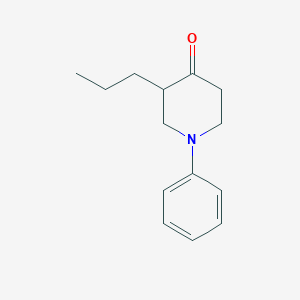

![8-Oxa-2-azaspiro[4.5]decane oxalate(2:1)](/img/structure/B1406639.png)
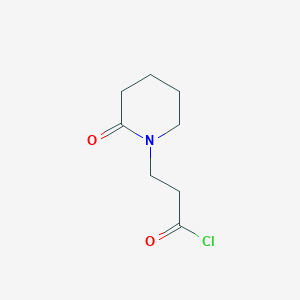
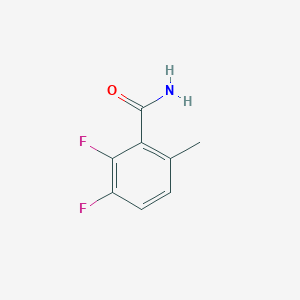
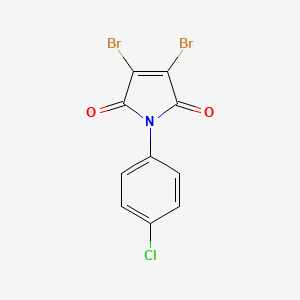
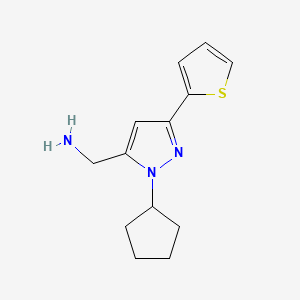
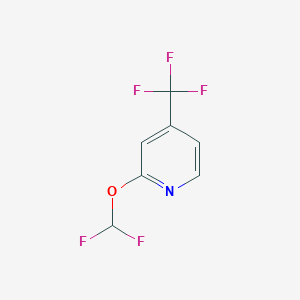
![tert-Butyl [5-(5'-(trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-ylmethyl]carbamate](/img/structure/B1406647.png)
